molecular formula C10H13BrO2 B14846205 4-Bromo-2-(tert-butoxy)phenol

4-Bromo-2-(tert-butoxy)phenol

Cat. No.: B14846205
M. Wt: 245.11 g/mol
InChI Key: XFPPZZQUJLILIW-UHFFFAOYSA-N
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Description

4-Bromo-2-(tert-butoxy)phenol is a brominated aromatic compound featuring a tert-butoxy (–O–C(CH₃)₃) substituent at the ortho position relative to the phenolic hydroxyl group. This structural motif confers unique steric and electronic properties, making it valuable in organic synthesis, pharmaceutical intermediates, and coordination chemistry. The tert-butoxy group enhances solubility in non-polar solvents and stabilizes intermediates during reactions by reducing undesired side reactions .

Properties

Molecular Formula

C10H13BrO2

Molecular Weight

245.11 g/mol

IUPAC Name

4-bromo-2-[(2-methylpropan-2-yl)oxy]phenol

InChI

InChI=1S/C10H13BrO2/c1-10(2,3)13-9-6-7(11)4-5-8(9)12/h4-6,12H,1-3H3

InChI Key

XFPPZZQUJLILIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(tert-butoxy)phenol can be achieved through a bromination-dehydrobromination reaction. One method involves heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C. This reaction proceeds via a series of HBr eliminations, leading to the formation of the desired bromophenol .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions. The use of brominating agents such as diethyl dibromo-malonate ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(tert-butoxy)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted phenols with various electrophiles.

    Oxidation: Quinones.

    Reduction: Hydroquinones.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(tert-butoxy)phenol involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The hydroxyl group on the phenol ring activates the aromatic system, making it more susceptible to attack by electrophiles. This activation facilitates various chemical transformations, leading to the formation of different products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The nature of substituents significantly influences reactivity, solubility, and stability. Key analogs include:

Compound Name Substituent Key Properties References
4-Bromo-2-tert-butylphenol –C(CH₃)₃ (tert-butyl) Higher lipophilicity; used in polymer stabilization. Requires strict handling per SDS .
4-Bromo-2-(dimethoxymethyl)phenol –CH(OCH₃)₂ Enhanced hydrolytic stability due to acetal protection; used in pharmaceutical intermediates .
4-Bromo-2-(5-isoxazolyl)phenol Isoxazole ring Increased π-electron density; potential antimicrobial activity inferred from heterocyclic analogs .
4-Bromo-2-(trifluoromethyl)phenol –CF₃ (trifluoromethyl) High electronegativity improves metabolic stability; used in agrochemicals .
4-Bromo-2-(2-hydroxyethyl)phenol –CH₂CH₂OH Polar substituent enhances aqueous solubility; utilized in metal complexation .

Key Observations :

  • Solubility: Polar groups (e.g., –CH₂CH₂OH) increase water solubility, whereas non-polar groups (e.g., –C(CH₃)₃) favor organic solvents .
Antioxidant Activity:
  • Schiff Base Derivatives: Compound I (4-Bromo-2-(((4-morpholinophenyl)imino)methyl)phenol): FRAP assay showed 929 µM FeSO₄ equivalent/g, indicating strong antioxidant activity. Compound II (4-Bromo-2-(((2-morpholinoethyl)imino)methyl)phenol): Only 11 µM FeSO₄ equivalent/g, highlighting substituent position’s critical role .
  • Zinc Complexes : Brominated Schiff base zinc complexes exhibited low toxicity in vivo, with minimal hematological and biochemical disruptions at moderate doses .
Antimicrobial Potential:
  • Thiazole and isoxazole derivatives (e.g., L3 in ) demonstrate antimicrobial activity, suggesting 4-Bromo-2-(tert-butoxy)phenol could be modified for similar applications .

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